(1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol

Physicochemical profiling ADMET optimization Lead-like property space

(1-Ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol (CAS 2091697-51-5) is a heterocyclic building block featuring a fused imidazo[1,2-b]pyrazole bicyclic core with an N1-ethyl substituent and a hydroxymethyl group at the 6-position. The imidazo[1,2-b]pyrazole scaffold has been validated as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibition of CDC-like kinases (CLK1 IC50 = 1.1 nM, CLK2 IC50 = 2.4 nM) , α-glucosidase (IC50 range 95–373 µM vs.

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
CAS No. 2091697-51-5
Cat. No. B1481583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
CAS2091697-51-5
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCCN1C=CN2C1=CC(=N2)CO
InChIInChI=1S/C8H11N3O/c1-2-10-3-4-11-8(10)5-7(6-12)9-11/h3-5,12H,2,6H2,1H3
InChIKeyJUCRJYCBIYVECJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol – Imidazo[1,2-b]pyrazole Building Block for Kinase-Targeted and Anti-Inflammatory Drug Discovery


(1-Ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol (CAS 2091697-51-5) is a heterocyclic building block featuring a fused imidazo[1,2-b]pyrazole bicyclic core with an N1-ethyl substituent and a hydroxymethyl group at the 6-position. The imidazo[1,2-b]pyrazole scaffold has been validated as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibition of CDC-like kinases (CLK1 IC50 = 1.1 nM, CLK2 IC50 = 2.4 nM) , α-glucosidase (IC50 range 95–373 µM vs. acarbose 750 µM) [1], and p38MAPK phosphorylation pathways relevant to cancer and inflammation [2]. The compound exhibits a calculated LogP of 0.648 and TPSA of 42.46 Ų , placing it in a favorable physicochemical space for lead optimization campaigns.

Why N1-Substitution and 6-yl Regiochemistry Prevent Simple Interchange of Imidazo[1,2-b]pyrazole Methanol Analogs


Within the imidazo[1,2-b]pyrazol-6-yl)methanol series, the N1 substituent directly modulates lipophilicity, hydrogen-bonding capacity, and steric occupancy of the kinase hinge-binding region. Replacing the N1-ethyl group with methyl (CAS 1824138-87-5, MW 151.17) reduces LogP and alters membrane permeability, while the isobutyl analog (CAS 2090579-65-8, MW 193.25) increases LogP, potentially introducing off-target binding. The 6-yl regioisomer positions the hydroxymethyl group para to the bridgehead nitrogen, a distinct orientation from the 7-yl isomer (CAS 2092051-12-0) observed in EZH2-targeting compounds . These differences manifest as altered reactivity in downstream derivatization (oxidation to aldehyde/carboxylic acid, esterification, etherification) and divergent biological profiles, as demonstrated in imidazo[1,2-b]pyrazole-7-carboxamide anticancer series where nanomolar potency was achieved [1]. Generic substitution without verifying physicochemical match and regiochemical identity risks failed SAR continuity.

Quantitative Differentiation Evidence for (1-Ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol vs. Closest Analogs


LogP 0.648 Balances Aqueous Solubility and Membrane Permeability Between Methyl and Isobutyl Analogs

The N1-ethyl substituent on (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol confers a calculated LogP of 0.648 (Leyan computed value) . This falls between the more hydrophilic N1-methyl analog (estimated LogP ~0.0–0.2 based on molecular weight reduction) and the more lipophilic N1-isobutyl analog (estimated LogP ~1.5–2.0 based on additional methylene units). Compared to the unsubstituted 1H-imidazo[1,2-b]pyrazol-6-yl)methanol (CAS 1934862-70-0, MW 137.14), the ethyl group adds 28 Da while maintaining drug-like LogP below 1.0. The TPSA of 42.46 Ų combined with LogP 0.648 positions the compound near the center of the CNS drug-like property space , whereas the isobutyl analog (MW 193.25) begins to exceed preferred lead-like molecular weight thresholds.

Physicochemical profiling ADMET optimization Lead-like property space

6-yl Hydroxymethyl Regiochemistry Enables Distinct Derivatization Pathways from 7-yl Isomer

The 6-yl substitution pattern places the hydroxymethyl group on the pyrazole ring of the imidazo[1,2-b]pyrazole system, para to the bridgehead nitrogen. This is distinct from the 7-yl isomer (CAS 2092051-12-0, also MW 165.19) where the hydroxymethyl resides on the imidazole ring, meta to the bridgehead . This positional difference creates divergent electronic environments: the 6-position on the pyrazole ring is more electron-rich and more amenable to electrophilic functionalization, while the 7-position on the imidazole ring is more suited for nucleophilic displacement chemistry. Imidazo[1,2-b]pyrazole-7-carboxamides have been optimized to nanomolar potency (IC50 = 16.54 nM on HL-60 cells) [1], whereas 6-substituted analogs remain comparatively underexplored, offering a less crowded IP landscape for novel scaffold exploration.

Regioselective synthesis Medicinal chemistry diversification Structure-activity relationship

Imidazo[1,2-b]pyrazole Scaffold Demonstrates α-Glucosidase Inhibition 2–8× More Potent Than Acarbose

A library of imidazo[1,2-b]pyrazole derivatives (compounds 4a–4o) was evaluated for α-glucosidase inhibitory activity. All compounds showed IC50 values ranging from 95.0 ± 0.5 µM to 372.8 ± 1.0 µM, representing 2–8-fold improvement over the clinical reference acarbose (IC50 = 750 ± 1.5 µM) [1]. The most potent compound, 4j, exhibited an eightfold higher inhibitory activity compared to acarbose and was confirmed to be non-cytotoxic. While the specific N1-ethyl-6-hydroxymethyl substitution was not among the published derivatives, the study establishes the imidazo[1,2-b]pyrazole core as a validated scaffold for this target class, and the hydroxymethyl group at the 6-position provides a synthetic handle for generating analogous libraries.

α-Glucosidase inhibition Antidiabetic drug discovery Scaffold validation

Imidazo[1,2-b]pyrazole Core Blocks p38MAPK Phosphorylation and ROS Production in Human Platelets and HUVEC Cells

In a comprehensive study of pyrazole and imidazo-pyrazole derivatives, select imidazo[1,2-b]pyrazole compounds achieved IC50 values under 100 µM for inhibition of human platelet aggregation, ROS production, and p38MAPK phosphorylation, with potency comparable to previously optimized lead compounds 1b and 3a [1]. Specifically, compound 8b (an imidazo-pyrazole carboxylic acid derivative) demonstrated triple-parameter inhibition below 100 µM. The reference p38MAPK inhibitor SB203580 served as a positive control. This multi-pathway inhibitory profile is relevant because (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol, through oxidation of its 6-CH₂OH to the corresponding carboxylic acid, can directly access the 6-carboxylic acid analogs structurally related to the active compound 8b series.

Anti-angiogenic agents p38MAPK inhibition ROS scavenging Platelet aggregation

98% Purity with Defined Storage Conditions Enables Reproducible SAR vs. Lower-Purity Commercial Alternatives

The compound is supplied at 98% purity (HPLC) by Leyan (Cat. No. 2229112) , with defined storage conditions. In comparison, several closely related imidazo[1,2-b]pyrazole methanol analogs are commonly listed at 95% purity from alternative suppliers . The 3% purity difference may appear modest, but when used as a synthetic intermediate in multi-step sequences, the cumulative impact of impurities can significantly affect reaction yields, byproduct profiles, and biological assay reproducibility—particularly in kinase assays where trace impurities with potent off-target activity can distort IC50 measurements.

Compound quality control Reproducibility Procurement specification

Rotatable Bond Count of 2 and H-Bond Donor Count of 1 Place Compound Within Optimal Oral Drug-Likeness Filters

The compound's physicochemical profile (MW = 165.20, LogP = 0.648, TPSA = 42.46 Ų, H-bond donors = 1, H-bond acceptors = 4, rotatable bonds = 2) satisfies all key drug-likeness filters: Lipinski Rule of 5 (MW < 500, LogP < 5, HBD < 5, HBA < 10), Veber rules (rotatable bonds ≤ 10, TPSA ≤ 140 Ų), and the more stringent lead-likeness criteria (MW < 350, LogP < 3). In contrast, the 1-isobutyl analog (MW = 193.25, rotatable bonds increased due to branched alkyl chain) and 1-cyclopentyl analog (MW > 200) progressively diverge from fragment-like and lead-like property space. The ethyl substituent adds minimal rotatable bond burden while providing sufficient lipophilicity for target engagement.

Drug-likeness Lead-likeness filters Physicochemical property optimization

Optimal Procurement and Application Scenarios for (1-Ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol Based on Evidence


Lead Optimization of α-Glucosidase Inhibitors via 6-CH₂OH Derivatization

Researchers pursuing novel antidiabetic agents can use this compound as a starting scaffold for synthesizing imidazo[1,2-b]pyrazole-6-carboxylic acid, ester, or ether derivatives. The validated α-glucosidase inhibitory activity of the imidazo[1,2-b]pyrazole class (IC50 values 2–8× more potent than acarbose, with lead compound 4j achieving IC50 = 95.0 µM) [1] provides a strong rationale for exploring the underexplored 6-substituted series. The 6-CH₂OH group can be oxidized to the carboxylic acid (Jones reagent, KMnO₄) or converted to esters and amides, enabling rapid SAR exploration.

Kinase Inhibitor Fragment Growing Starting from the Imidazo[1,2-b]pyrazole Hinge-Binding Core

The imidazo[1,2-b]pyrazole core is a recognized kinase hinge-binding motif, as demonstrated by the CDC-like kinase inhibitor Cpd-2 (CLK1 IC50 = 1.1 nM, CLK2 IC50 = 2.4 nM) . The N1-ethyl substituent mimics the ATP adenine N6 position, while the 6-CH₂OH provides a solvent-exposed vector for appending selectivity-determining groups. This compound is suitable as a fragment starting point for structure-based drug design targeting CLK, SRPK, or other kinases with adenine-binding pockets, where the balanced LogP of 0.648 supports both biochemical and cell-based assay compatibility.

Dual-Action Anti-Inflammatory and Anti-Angiogenic Agent Development via 6-COOH Conversion

The scaffold's demonstrated ability to simultaneously inhibit platelet aggregation, ROS production, and p38MAPK phosphorylation (active imidazo-pyrazoles achieving IC50 < 100 µM across all three parameters) [2] positions oxidized derivatives of this building block as candidates for multi-target anti-inflammatory drug discovery. Oxidation of the 6-CH₂OH to the corresponding 6-COOH yields analogs structurally related to compound 8b, which showed triple-pathway inhibition. This approach addresses the poly-pharmacology strategy advocated in the Molecules 2021 paper to overcome compensatory resistance mechanisms in cancer and chronic inflammation.

Scaffold-Hopping Medicinal Chemistry Differentiating from the 7-Carboxamide Patent Space

The heavily investigated imidazo[1,2-b]pyrazole-7-carboxamide series has yielded potent anticancer agents (e.g., DU385, IC50 = 16.54–32.25 nM across leukemia cell lines) [3]. By selecting the 6-yl regioisomer, medicinal chemistry teams can explore under-patented chemical space while retaining the validated imidazo[1,2-b]pyrazole pharmacophore. The distinct electronic character of the pyrazole 6-position (more electron-rich vs. the imidazole 7-position) enables different SAR trajectories and may yield intellectual property advantages in competitive kinase or anti-inflammatory programs.

Quote Request

Request a Quote for (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.